

Application Notes and Protocols: Diadenosine Pentaphosphate Pentasodium Salt

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Compound of Interest

Compound Name: *Diadenosine pentaphosphate pentasodium*

Cat. No.: *B15597894*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), available as a pentasodium salt, is an endogenous purine dinucleotide that plays a significant role as a signaling molecule in various physiological processes. Stored in secretory granules of cells like platelets and neurons, it is released into the extracellular space to exert its effects through purinergic receptors.[1][2] Its involvement in neurotransmission, cardiac function, and cell growth has made it a molecule of interest for research and drug development.[1][3][4] These application notes provide comprehensive guidelines for the proper handling, storage, and utilization of **Diadenosine pentaphosphate pentasodium** salt in a laboratory setting.

Chemical and Physical Properties

Diadenosine pentaphosphate pentasodium salt is a white to off-white powder.[5][6] It is hygroscopic and sensitive to moisture and air.[7]

Property	Value	Reference
Molecular Formula	$C_{20}H_{24}N_{10}Na_5O_{22}P_5$	[8]
Molecular Weight	1026.28 g/mol	[5][6][9]
Purity	≥95% (HPLC)	[5][6][9]
Solubility	Soluble in water (50 mg/mL)	[1][5]
Storage Temperature	-20°C	[1][5][6]

Handling and Storage

3.1. General Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, when handling **Diadenosine pentaphosphate pentasodium** salt.[10] In case of potential splashing, a face shield is recommended.[4]
- Ventilation: Handle in a well-ventilated area to avoid inhalation of the powder.[7]
- Contact: Avoid contact with skin, eyes, and clothing.[7][11] In case of accidental contact, rinse the affected area thoroughly with water.[7]
- Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[7][11]

3.2. Storage

- Short-term Storage: While the compound has sufficient stability at room temperature for short periods, it is recommended to store it in a freezer for optimal stability.[11]
- Long-term Storage: For long-term storage, keep the compound in its freeze-dried form in a tightly sealed container at -20°C under an inert atmosphere.[5][6][11] The product is hygroscopic and moisture-sensitive.[7]
- Solution Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Ensure solutions are in sealed containers to prevent evaporation and

contamination.[12]

3.3. Preparation of Stock Solutions

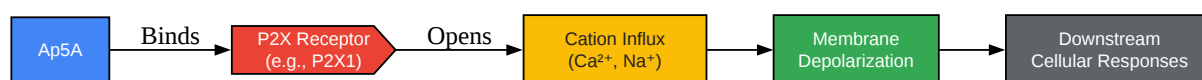
- Before opening, centrifuge the vial to ensure all the powder is at the bottom.[5][6]
- Carefully weigh the desired amount of **Diadenosine pentaphosphate pentasodium** salt in a sterile, enclosed environment.
- Add the appropriate volume of sterile, nuclease-free water to the vial. The compound is soluble in water up to 50 mg/mL.[1][5]
- To ensure complete dissolution, rinse the walls of the tube carefully and use a vortex or sonicator.[11]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathways

Diadenosine pentaphosphate is a potent signaling molecule that acts through purinergic receptors, specifically the P2 receptor family.[10][11] These receptors are broadly classified into ionotropic P2X receptors and metabotropic P2Y receptors.[13][14]

4.1. P2X Receptor Signaling

Ap5A is known to activate certain P2X receptor subtypes, such as P2X1 and P2X3.[9][15] Activation of these ligand-gated ion channels leads to a rapid influx of cations, primarily Ca^{2+} and Na^{+} , resulting in cell membrane depolarization and subsequent downstream signaling events.[14]

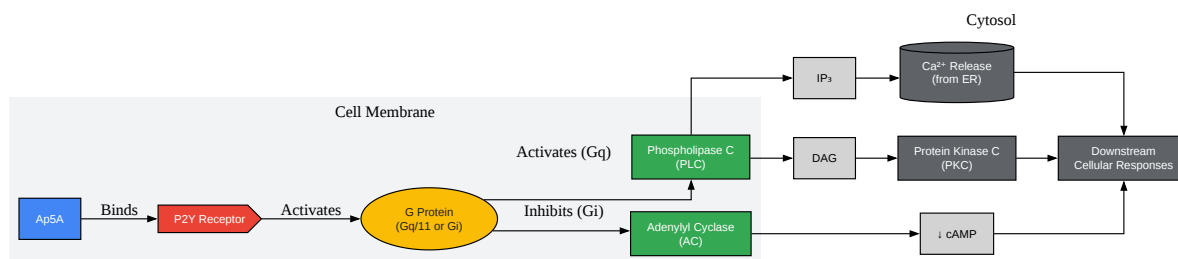


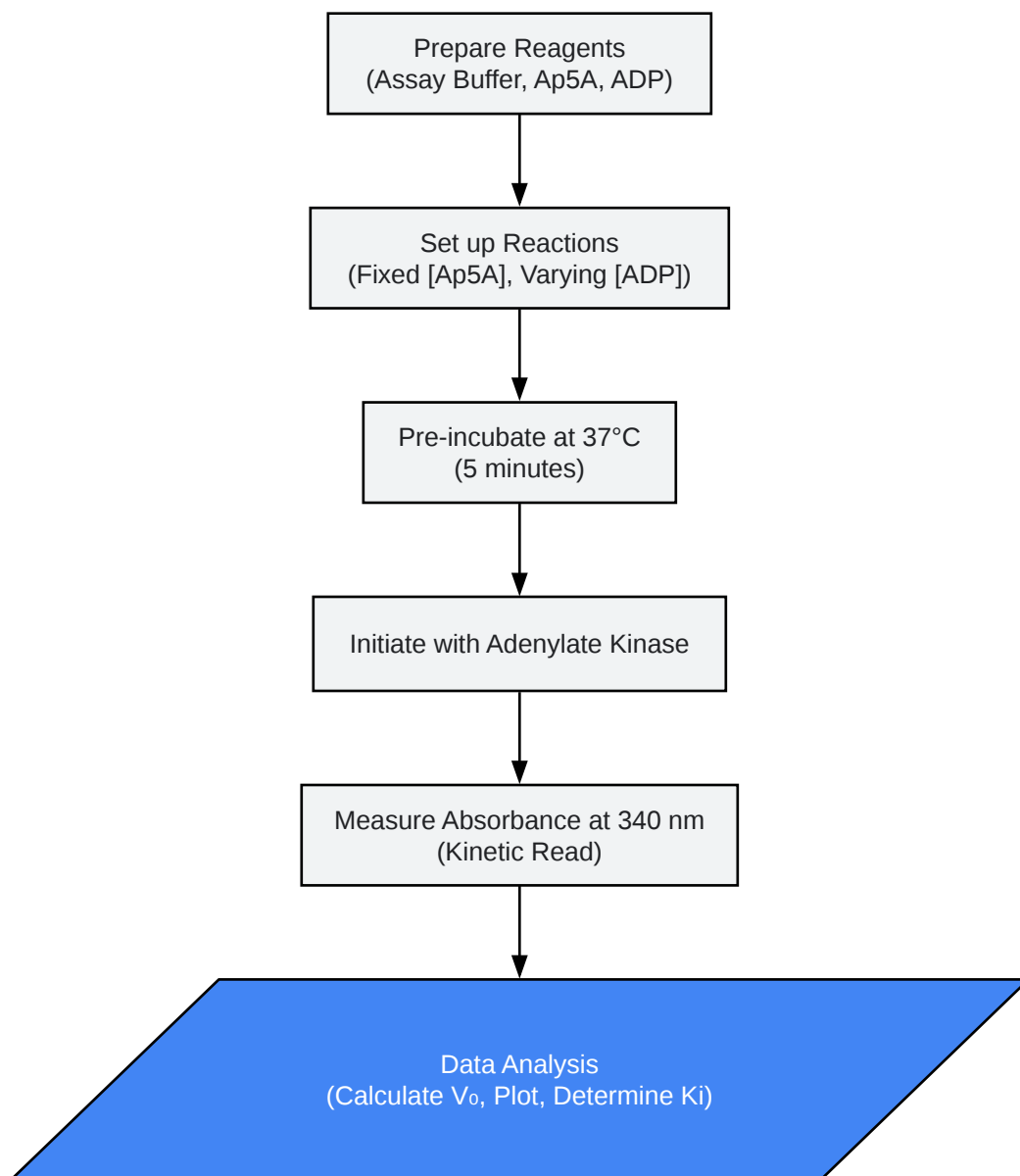
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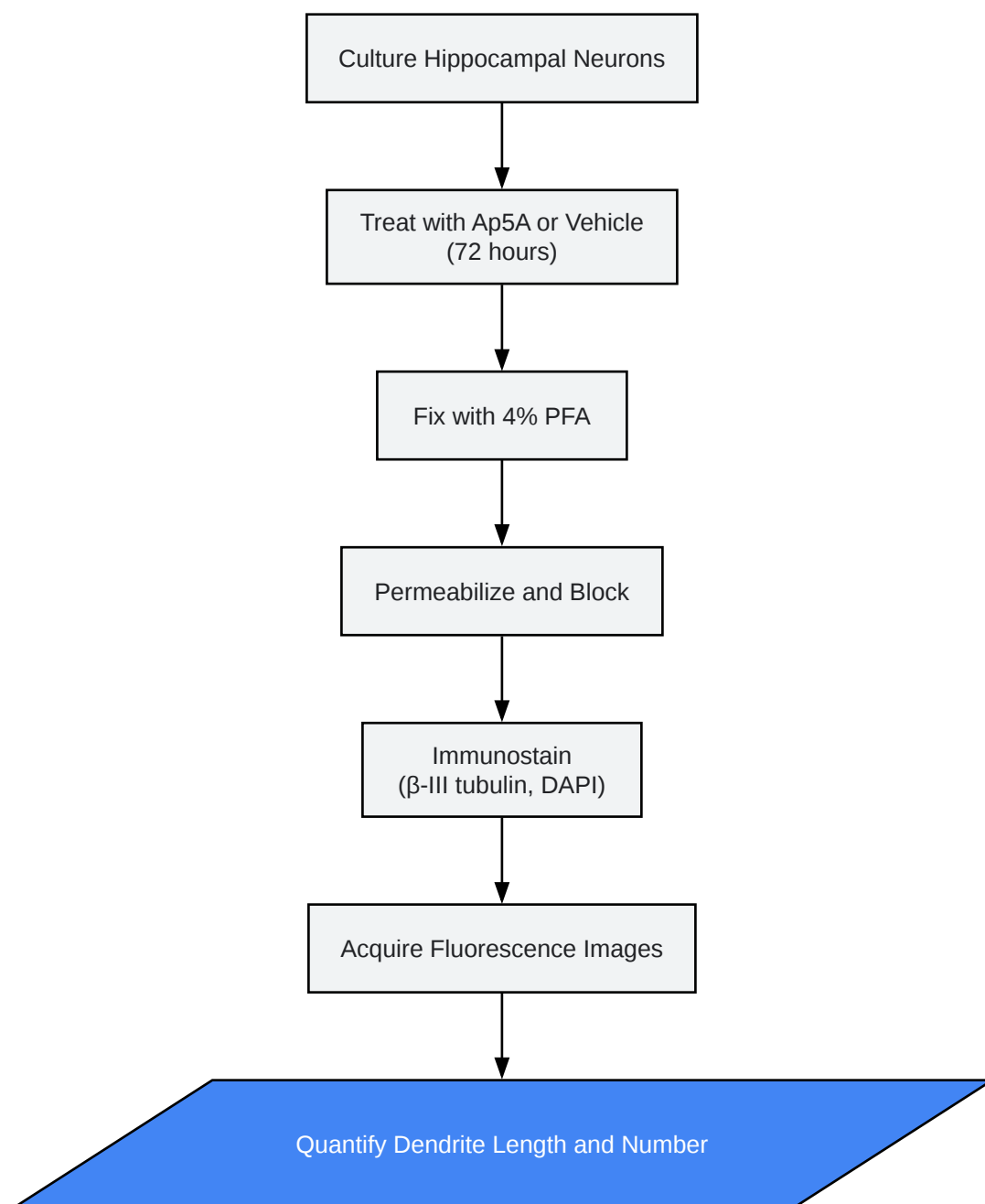
P2X Receptor Signaling Pathway for Ap5A.

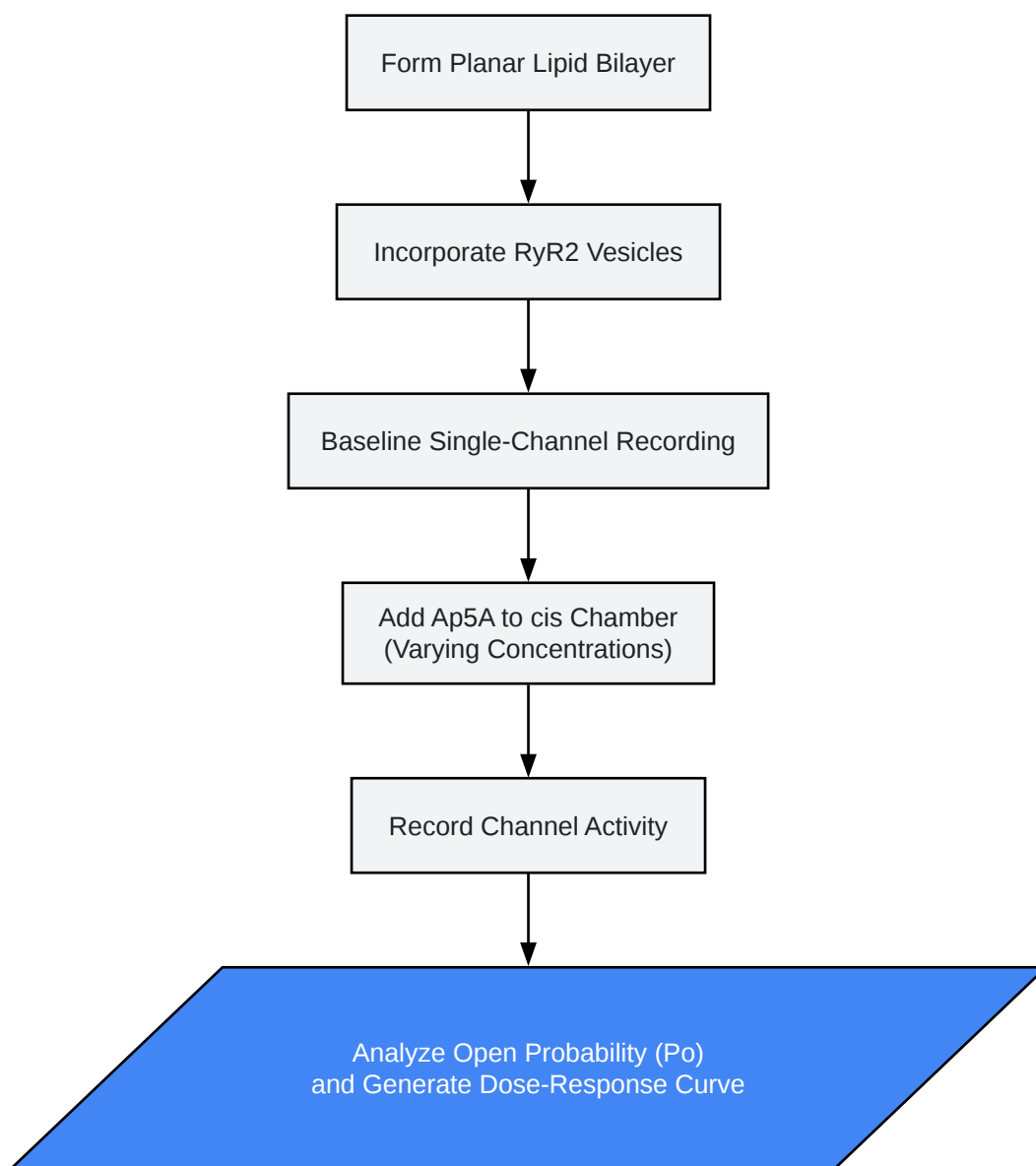
4.2. P2Y Receptor Signaling

Ap5A can also interact with certain G protein-coupled P2Y receptors.^[16] Upon activation, these receptors couple to G proteins (such as Gq/11 or Gi) to initiate intracellular signaling cascades.^[14] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).^[17] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).^[18] The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[19]









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